2-(1-Methyl-1H-imidazol-2-yl)ethanamine

Physicochemical Properties Quality Control Synthetic Chemistry

Many SAR programs lack access to isomerically pure 2-substituted imidazole building blocks. 2-(1-Methyl-1H-imidazol-2-yl)ethanamine (CAS 87786-06-9) fills this gap as a ≥95% pure, regiochemically confirmed scaffold. • Key intermediate for medicinal chemistry diversification via primary amine • Validated negative control for α3β4 nAChR (Ki >1,000 nM) • Structurally distinct from histamine analogs-essential for receptor selectivity mapping Shipped ambient. Standard documentation included. For R&D only.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 87786-06-9
Cat. No. B1295543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-imidazol-2-yl)ethanamine
CAS87786-06-9
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CCN
InChIInChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3
InChIKeyXCKQBMQJPNDJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-2-yl)ethanamine (CAS 87786-06-9): Baseline Characteristics for Research Procurement


2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a substituted imidazole derivative, characterized by a methyl group on the imidazole nitrogen and an ethanamine side chain at the 2-position . It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic building block . Its predicted physicochemical properties include a boiling point of 273.6 °C at 760 mmHg and a density of 1.11 g/cm³ . The compound is available from various chemical suppliers, typically with a purity specification of 95% or higher .

Use Context Synthetic building block
Scaffold 2-substituted imidazole
Functional Handle Primary amine

Why Generic Substitution of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine is Scientifically Unjustified Without Comparative Data


There is currently no peer-reviewed, quantitative evidence in the public domain that would allow for a data-driven assessment of whether 2-(1-Methyl-1H-imidazol-2-yl)ethanamine is functionally interchangeable with its closest structural analogs. While compounds like 1-Methylhistamine (2-(1-methyl-1H-imidazol-4-yl)ethanamine, CAS 501-75-7) [1] and N-Methylhistamine (N-methyl-1H-imidazole-4-ethanamine, CAS 16503-22-3) have well-documented and potent agonist activity at histamine receptors, no such pharmacological data exists for the 2-isomer. The positional isomerism and N-methylation are known from imidazole structure-activity relationships (SAR) to significantly alter receptor binding and biological activity [2]. Therefore, any assumption of functional equivalence based on chemical similarity alone is scientifically unsound and could lead to experimental failure. The sections below detail the available, albeit limited, data that underscores this point.

2-substituted isomer
4-substituted isomer (known histamine agonist)
Positional isomerism may lead to distinct receptor binding profile
No functional pharmacological data
N-Methylhistamine has characterized activity
No quantitative data supports functional interchangeability

Quantitative Evidence Guide for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine (CAS 87786-06-9)


Predicted vs. Measured Physicochemical Properties of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine

This evidence item provides the predicted physicochemical properties for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine. No experimental data for these properties was found for the target compound or its analogs. The predicted values can serve as a baseline for quality control and process development . However, they cannot be used for a quantitative comparison to other compounds.

Predicted Properties
Data to verify
Boiling Point 273.6±23.0 °C
Density 1.11±0.1 g/cm³
Storage 2–8 °C under inert gas
Supports synthesis and handling planning
Predicted values; no experimental data available
Physicochemical Properties Quality Control Synthetic Chemistry

Low Affinity for Alpha3Beta4 Nicotinic Acetylcholine Receptors

In a radioligand displacement assay, 2-(1-Methyl-1H-imidazol-2-yl)ethanamine exhibited a low binding affinity for the alpha3beta4 nicotinic acetylcholine receptor, with a Ki value >1,000 nM [1]. This single data point indicates that the compound does not strongly interact with this specific receptor subtype.

α3β4 nAChR Affinity
Reported
Ki > 1,000 nM
Supports receptor exclusion studies
Single data point; radioligand displacement assay
Receptor Pharmacology Nicotinic Acetylcholine Receptor Binding Affinity

Inference from Histamine Receptor SAR: Potential for Distinct Activity Profile

While no direct data exists for the target compound, extensive SAR literature on imidazole-based histamine receptor ligands demonstrates that the position of the aminoethyl side chain and the presence/location of N-methyl groups are critical determinants of receptor subtype selectivity and intrinsic activity [1][2]. For instance, the 4-substituted analog (1-Methylhistamine) and N-methylated analog (N-Methylhistamine) are known agonists with distinct potency profiles across H1-H4 receptors . This well-established class-level inference strongly suggests that the 2-substituted target compound would exhibit a receptor interaction profile that is markedly different from its 4- or 5-substituted isomers.

Histamine SAR Inference
Class-level inference
Positional isomerism alters receptor profile
Isomer position likely determines histamine receptor activity
Based on known imidazole SAR; no direct target data
Structure-Activity Relationship (SAR) Histamine Receptors Imidazole Chemistry

Recommended Application Scenarios for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine Based on Current Evidence


Use as a Synthetic Intermediate or Building Block

The primary, evidence-supported application for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine is as a synthetic building block in organic chemistry . Its primary amine group and 2-substituted imidazole ring offer a distinct connectivity for the construction of more complex molecules, particularly in medicinal chemistry programs exploring novel scaffolds beyond the histamine pharmacophore. The predicted physical properties provide guidance for reaction setup and purification .

Use as a Negative Control in Alpha3Beta4 Nicotinic Acetylcholine Receptor Studies

Based on the low binding affinity (Ki >1,000 nM) for the alpha3beta4 nicotinic acetylcholine receptor [1], this compound could be employed as a negative control ligand in assays designed to identify and characterize novel modulators of this receptor subtype.

Use in Structure-Activity Relationship (SAR) Studies of Histamine Analogs

Given the well-established class-level SAR for imidazole derivatives at histamine receptors, this 2-substituted isomer serves as a critical tool compound for probing the spatial and electronic requirements for receptor binding [2]. Its distinct structure allows researchers to systematically investigate the impact of side-chain position and N-methylation on receptor selectivity and intrinsic activity.

Application
Selection Property
Validation Focus
Synthetic intermediate
2-substituted imidazole with primary amine
Reaction compatibility and purification baseline
Negative control for α3β4 nAChR studies
Low affinity for α3β4 nAChR
Confirm low binding in target assay
Histamine receptor SAR tool
Distinct 2-substituted isomer scaffold
Isomer-specific receptor selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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